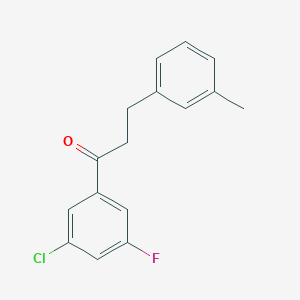
3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated aromatic compounds typically involves halogenation reactions or coupling reactions where halogenated reagents are used. For example, the synthesis of "3-Fluoro-4-hexylthiophene" involves a bromination followed by a bromine/fluorine exchange, indicating a possible route for introducing fluorine into aromatic compounds . Similarly, the synthesis of "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods could potentially be adapted for the synthesis of "3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone".
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of a related compound was confirmed by X-ray diffraction studies . The presence of halogens can significantly affect the electronic distribution within the molecule, as seen in the HOMO-LUMO analysis of the mentioned compound, where electron density transfers from the chlorophenyl ring to the fluorophenyl ring .
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. The reactivity of such compounds can be influenced by the electron-withdrawing or electron-donating effects of the substituents. For example, the presence of a fluorine atom can increase the oxidation potential of a thiophene ring . The reactivity of "this compound" would likely be influenced by the electron-withdrawing effects of the chloro and fluoro groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are determined by their molecular structure. The presence of halogens can increase the dipole moment and affect the boiling and melting points. The electronic properties, such as hyperpolarizability, can also be significant, as seen in the case of "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one", which has a high first hyperpolarizability indicating potential nonlinear optical (NLO) applications . The stability and charge distribution within such molecules can be analyzed using NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization .
Aplicaciones Científicas De Investigación
Copolymerization and Polymer Chemistry
- Research has shown the use of trisubstituted ethylenes, including compounds similar to 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone, in the creation of novel copolymers. These copolymers exhibit high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character, which is relevant in the field of materials science and engineering (Kim et al., 1999).
Crystallography and Structural Analysis
- A study on substituted pyrazolines, which include compounds structurally related to this compound, focused on their molecular structure. The research revealed interesting aspects of molecular interactions and conformations, which are key in understanding the physical and chemical properties of these compounds (Chopra et al., 2007).
Synthesis and Chemical Reactivity
- The synthesis of various halogen ring-disubstituted propenoates, closely related to this compound, was investigated. This research is crucial in the field of organic chemistry for the development of new synthetic routes and chemical compounds (Savittieri et al., 2022).
Applications in Polymerization
- Another study investigated the oxidative polymerization of compounds similar to this compound, providing insights into their potential applications in creating new polymeric materials (Hyun et al., 1988).
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-3-2-4-12(7-11)5-6-16(19)13-8-14(17)10-15(18)9-13/h2-4,7-10H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHYJFZACCDQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644091 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-17-8 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)
![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)
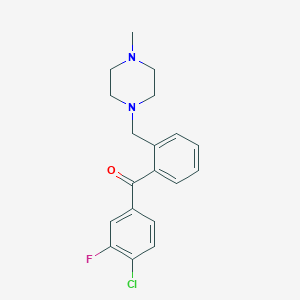



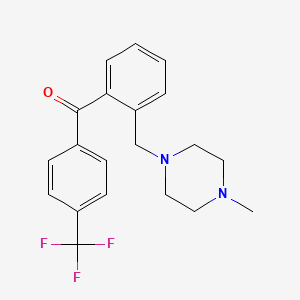
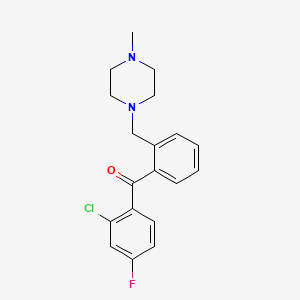
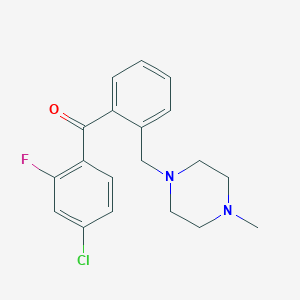


![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 5-[2-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327369.png)